3-Nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine
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Overview
Description
3-Nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a nitro group and a tetrahydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, undergoes nitration to introduce the nitro group at the 3-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of Tetrahydropyridine Moiety: The nitro-substituted pyridine is then subjected to a reaction with a suitable precursor to form the tetrahydropyridine ring. This step often involves the use of reducing agents and specific catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The tetrahydropyridine moiety can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metal catalysts.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Pyridines: Substitution reactions can introduce various functional groups, leading to a wide range of substituted pyridines.
Scientific Research Applications
3-Nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-Nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tetrahydropyridine moiety may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound shares the tetrahydropyridine moiety but differs in its functional groups and applications.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-methyl-1,2,3,6-tetrahydropyridine: Another similar compound with different substituents that influence its chemical properties and uses.
Uniqueness
3-Nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine is unique due to the presence of both a nitro group and a tetrahydropyridine moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H11N3O2 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-nitro-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine |
InChI |
InChI=1S/C10H11N3O2/c14-13(15)10-7-12-6-3-9(10)8-1-4-11-5-2-8/h1,3,6-7,11H,2,4-5H2 |
InChI Key |
GFWDJLIWZQGYOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1C2=C(C=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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